molecular formula C17H16N2O4 B11643163 N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11643163
M. Wt: 312.32 g/mol
InChI Key: ACIFSKBOZMQFBL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxamide group and an acetylamino phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The acetylamino phenyl group is then introduced through acylation reactions, followed by the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-[4-(Acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide
  • N-(4-{3-[4-(Acetylamino)phenyl]-2-quinoxalinyl}phenyl)acetamide
  • 4-(Acetylamino)phenyl Acetate (N,O-Diacetyl-4-aminophenol)

Uniqueness

N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific benzodioxine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-12-6-8-13(9-7-12)19-17(21)16-10-22-14-4-2-3-5-15(14)23-16/h2-9,16H,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

ACIFSKBOZMQFBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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